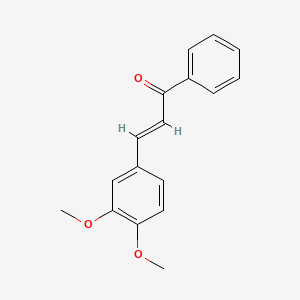

3,4-Dimetoxi-chalcona

Descripción general

Descripción

3,4-Dimethoxychalcone is a chemical compound belonging to the chalcone family, characterized by the presence of two methoxy groups attached to the aromatic rings. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. 3,4-Dimethoxychalcone has gained attention due to its ability to induce autophagy and its potential use as a caloric restriction mimetic.

Aplicaciones Científicas De Investigación

Caloric Restriction Mimetic

3,4-DC has been identified as a caloric restriction mimetic (CRM), meaning it can mimic the effects of caloric restriction without the need to reduce food intake. Research indicates that 3,4-DC enhances autophagy through the activation of transcription factors such as TFEB (transcription factor EB) and TFE3 (transcription factor E3) . This mechanism is crucial for cellular health and longevity.

- Mechanism of Action :

Neuroprotection

In studies focusing on spinal cord injury (SCI), 3,4-DC has demonstrated neuroprotective effects by reducing glial scar formation and motor neuron death. The compound enhances functional recovery post-SCI by inhibiting pyroptosis and necroptosis through autophagy upregulation .

- Case Study :

Cardioprotective Effects

Research highlights the cardioprotective properties of 3,4-DC. It has been shown to improve cardiac function by enhancing autophagic processes that protect against ischemic injury .

- Experimental Findings :

Anti-Atherosclerotic Activity

Recent investigations have revealed that 3,4-DC can reduce neointimal hyperplasia and atherosclerotic lesions in mouse models. This effect is attributed to its ability to induce autophagy in endothelial and macrophage cells .

- Research Insights :

Summary of Findings

The following table summarizes key findings related to the applications of 3,4-Dimethoxychalcone:

Mecanismo De Acción

Target of Action

3,4-Dimethoxychalcone (3,4-DC) is a caloric restriction mimetic that primarily targets the autophagy process in cells . It has been identified as an inducer of autophagy in several cell lines, including endothelial, myocardial, and myeloid/macrophagic origin . It also targets transcription factor EB (TFEB) and E3 (TFE3), which are crucial for autophagy .

Mode of Action

3,4-DC interacts with its targets by inducing the deacetylation of cytoplasmic proteins and stimulating autophagy flux . It enhances TFEB-mediated autophagy . Specifically, 3,4-DC induces TFEB nuclear translocation and lysosomal biogenesis, mediating an autophagy-dependent cardioprotective effect against ischemic injury .

Biochemical Pathways

The primary biochemical pathway affected by 3,4-DC is the autophagy pathway . It enhances TFEB-mediated autophagy . Additionally, 3,4-DC partially regulates TFEB activity through the AMPK-TRPML1-calcineurin signaling pathway .

Pharmacokinetics

It’s known that 3,4-dc can be administered intraperitoneally, as demonstrated in a study where it significantly reduced the number of atherosclerotic lesions in the aorta of mice .

Result of Action

The molecular and cellular effects of 3,4-DC’s action include the enhancement of autophagy, alleviation of pyroptosis, and necroptosis . It has been shown to have therapeutic effects in neuroinflammatory disease and improve functional recovery from spinal cord injury . In cardiovascular contexts, 3,4-DC has demonstrated anti-atherogenic activity .

Action Environment

The action, efficacy, and stability of 3,4-DC can be influenced by various environmental factors. It’s worth noting that the effectiveness of 3,4-DC has been demonstrated in various in vitro and in vivo environments, including several cell lines and mouse models .

Análisis Bioquímico

Biochemical Properties

3,4-Dimethoxychalcone plays a significant role in biochemical reactions, primarily as an inducer of autophagy. It interacts with various enzymes, proteins, and biomolecules. For instance, it has been shown to enhance the activity of transcription factor EB (TFEB) and transcription factor E3 (TFE3), which are crucial for autophagy regulation . Additionally, 3,4-Dimethoxychalcone interacts with the autophagosome marker GFP-LC3, leading to its aggregation in the cytoplasm . These interactions highlight the compound’s role in promoting cellular homeostasis and stress adaptation.

Cellular Effects

3,4-Dimethoxychalcone exerts profound effects on various cell types and cellular processes. It induces autophagy in endothelial, myocardial, and myeloid/macrophagic cells . This induction is characterized by the aggregation of GFP-LC3 in the cytoplasm and the downregulation of its nuclear pool . Furthermore, 3,4-Dimethoxychalcone influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis . These effects underscore its potential in mitigating cardiovascular diseases.

Molecular Mechanism

The molecular mechanism of 3,4-Dimethoxychalcone involves several key processes. It enhances TFEB-mediated autophagy, which is crucial for cellular adaptation to stress . Additionally, 3,4-Dimethoxychalcone alleviates pyroptosis and necroptosis by promoting autophagy . At the molecular level, it interacts with the AMPK-TRPML1-calcineurin signaling pathway, which plays a vital role in autophagy regulation . These interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethoxychalcone change over time. It has been observed to induce autophagy in a dose-dependent manner, with significant effects occurring within hours of treatment . The compound’s stability and degradation have been studied, revealing that it maintains its autophagy-inducing activity over extended periods . Long-term studies have shown that 3,4-Dimethoxychalcone can reduce atherosclerotic lesions and maintain vascular health in mouse models .

Dosage Effects in Animal Models

The effects of 3,4-Dimethoxychalcone vary with different dosages in animal models. In mouse models of atherosclerosis, intraperitoneal injections of the compound significantly reduced the number of atherosclerotic lesions in the aorta . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

3,4-Dimethoxychalcone is involved in several metabolic pathways. It acts as a caloric restriction mimetic, enhancing autophagy through the activation of TFEB and TFE3 . This activation leads to the degradation of dispensable and potentially harmful cellular components, thereby promoting cellular homeostasis . The compound’s involvement in these pathways underscores its potential as a therapeutic agent for metabolic and age-related diseases.

Transport and Distribution

Within cells and tissues, 3,4-Dimethoxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its autophagy-inducing activity and overall therapeutic effects.

Subcellular Localization

The subcellular localization of 3,4-Dimethoxychalcone is primarily in the cytoplasm, where it induces the aggregation of GFP-LC3 and other autophagy-related markers . This localization is essential for its activity, as it enables the compound to interact with key autophagy regulators and promote the degradation of cellular components. Additionally, post-translational modifications may direct 3,4-Dimethoxychalcone to specific organelles, further enhancing its therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of 3,4-Dimethoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dimethoxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert 3,4-Dimethoxychalcone to its corresponding dihydrochalcone.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted chalcones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Chalcone epoxides or other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Substituted chalcones with various functional groups.

Comparación Con Compuestos Similares

- 2’,4-Hydroxy-3,4’-dimethoxychalcone

- 2’,3-Hydroxy-4,4’-dimethoxychalcone

- 4,4’-Dimethoxychalcone

Comparison: 3,4-Dimethoxychalcone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to other chalcones, it has a broader autophagy-inducing activity and exhibits potent antiatherogenic effects . Its ability to enhance TFEB activity and inhibit pyroptosis and necroptosis sets it apart from other similar compounds.

Actividad Biológica

3,4-Dimethoxychalcone (3,4-DC) is a naturally occurring compound belonging to the chalcone family, recognized for its diverse biological activities. Recent research highlights its potential as a caloric restriction mimetic (CRM) with significant implications in autophagy induction, anti-inflammatory effects, and cardioprotection. This article synthesizes findings from various studies to provide an authoritative overview of the biological activity of 3,4-DC.

3,4-DC primarily functions through the activation of transcription factors such as TFEB (transcription factor EB) and TFE3 (transcription factor E3), which are crucial for autophagy regulation. Studies have demonstrated that 3,4-DC enhances autophagic flux by promoting the nuclear translocation of these factors, leading to increased expression of autophagy-related genes and proteins. This process is essential for cellular homeostasis and protection against stressors like oxidative damage and inflammation .

Key Findings:

- Autophagy Induction : 3,4-DC significantly increases the formation of LC3 dots in various cell lines, indicating enhanced autophagic activity. This effect is dose-dependent and has been observed in human vascular endothelial cells (HUVEC), macrophages (RAW 264.7), and cardiomyoblasts (H9c2) .

- Cardioprotection : In vivo studies show that 3,4-DC protects against myocardial necrosis induced by ischemia. This cardioprotective effect is attributed to its ability to induce autophagy in cardiomyocytes .

- Neuroprotection : 3,4-DC has been shown to improve functional recovery following spinal cord injury by reducing glial scar formation and motor neuron death through autophagy enhancement and inhibition of pyroptosis and necroptosis .

Table 1: Summary of Biological Activities of 3,4-Dimethoxychalcone

Case Studies

-

Atherosclerosis Prevention :

A study demonstrated that 3,4-DC prevents neointimal hyperplasia in mouse models grafted with vein segments. The compound's ability to induce autophagy was linked to reduced atherosclerotic lesions in ApoE−/− mice fed an atherogenic diet. This suggests a direct vascular protective effect independent of systemic lipid metabolism alterations . -

Spinal Cord Injury Recovery :

In a contusion model of spinal cord injury in mice, treatment with 3,4-DC resulted in decreased motor neuron death and improved functional recovery metrics. RNA sequencing indicated that pathways related to oxidative stress and necroptosis were significantly modulated by the compound .

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHZPTCZLWATBZ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53744-27-7, 5416-71-7 | |

| Record name | NSC237973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone,4-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.